![molecular formula C27H29FN6O2 B6479509 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 887213-30-1](/img/structure/B6479509.png)
8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a novel compound that has been investigated for its inhibitory effects on equilibrative nucleoside transporters (ENTs) . ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .
Chemical Reactions Analysis
The compound has been studied for its inhibitory effects on ENTs . It has been shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .Scientific Research Applications
- AKOS001360240 exhibits potential antipsychotic effects due to its interaction with neurotransmitter receptors. Research suggests that it modulates dopamine and serotonin receptors, which are implicated in mental health disorders such as schizophrenia and bipolar disorder .
- The compound shows anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. It may be useful in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
- Preliminary studies indicate that AKOS001360240 has anticancer effects. It interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth .
- The compound exhibits neuroprotective properties by reducing oxidative stress and promoting neuronal survival. It may have applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- AKOS001360240 may have cardiovascular protective effects. It modulates blood pressure, lipid metabolism, and endothelial function .
- Some studies suggest that the compound possesses analgesic (pain-relieving) and anxiolytic (anxiety-reducing) properties .
- AKOS001360240 influences metabolic pathways, including glucose homeostasis and lipid metabolism. It could be relevant in managing diabetes and obesity .
Antipsychotic Properties
Anti-Inflammatory Activity
Anticancer Potential
Neuroprotective Effects
Cardiovascular Benefits
Analgesic and Anxiolytic Effects
Metabolic Regulation
Mechanism of Action
Target of Action
AKOS001360240, also known as Atorvastatin , is an HMG-CoA reductase inhibitor . This enzyme plays a crucial role in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .
Mode of Action
Atorvastatin competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol and other lipids . By inhibiting this enzyme, Atorvastatin reduces the endogenous production of cholesterol in the liver, thereby lowering abnormal cholesterol and lipid levels .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Atorvastatin disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol and other important biomolecules . This leads to a decrease in the levels of LDL, also known as “bad cholesterol”, and a reduction in the risk of cardiovascular disease .
Result of Action
The primary result of Atorvastatin’s action is a reduction in the levels of LDL cholesterol . This leads to a decrease in the risk of cardiovascular events such as myocardial infarction and stroke . It is considered standard practice for patients following any cardiovascular event, and for people who are at moderate to high risk of developing cardiovascular disease .
Future Directions
properties
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN6O2/c1-30-25-24(26(35)31(2)27(30)36)34(14-8-11-20-9-4-3-5-10-20)23(29-25)19-32-15-17-33(18-16-32)22-13-7-6-12-21(22)28/h3-13H,14-19H2,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFHGMSTLKHFCL-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)C/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-cinnamyl-8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.